What is the chemical structure of DFHBI?
What is the chemical structure of DFHBI?
An In-Depth Technical Guide to the Chemical Structure and Applications of DFHBI
For researchers, scientists, and professionals in drug development, understanding the tools available for cellular and molecular imaging is paramount. Among the innovative reagents in this field is 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), a synthetic fluorogen that has become instrumental in the study of RNA dynamics within living cells. This guide provides a comprehensive overview of the chemical structure, photophysical properties, and experimental applications of DFHBI.
The Chemical Structure of DFHBI
DFHBI, chemically known as (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one, is a small molecule analog of the chromophore found in Green Fluorescent Protein (GFP)[1]. Its structure is characterized by a central imidazolinone ring connected to a difluorinated phenol group. This compound is essentially non-fluorescent in its unbound state in aqueous solutions but exhibits a significant increase in fluorescence upon binding to specific RNA aptamers, such as Spinach and Broccoli[1].
Key Structural Features:
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Molecular Formula: C₁₂H₁₀F₂N₂O₂[2]
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Molecular Weight: 252.22 g/mol [2]
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CAS Number: 1241390-29-3[2]
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SMILES: CN(C2=O)C(C)=N\C2=C/C1=CC(F)=C(O)C(F)=C1
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InChI Key: ZDDIJYXDUBFLID-YHYXMXQVSA-N
The 'Z' configuration of the exocyclic double bond is crucial for its ability to bind to the RNA aptamer and subsequently fluoresce. The fluorine atoms on the phenolic ring enhance the photophysical properties of the molecule.
Photophysical Properties
The fluorescence of DFHBI is activated upon binding to an RNA aptamer, which restricts the molecule's rotational freedom and suppresses non-radiative decay pathways, such as cis-trans isomerization[3][4]. The photophysical characteristics of DFHBI and its derivatives when complexed with various RNA aptamers are summarized below.
| Property | DFHBI-Spinach Complex | DFHBI-Spinach2 Complex | DFHBI-1T-Spinach2 Complex | Reference(s) |
| Excitation Maximum (λex) | 460 nm | 447 nm | 482 nm | [5][6] |
| Emission Maximum (λem) | 510 nm | 501 nm | 505 nm | [5][6] |
| Fluorescence Lifetime (τ) | 4.0 ± 0.1 ns | Not Reported | Not Reported | [5][7] |
| Complex | Relative Brightness (in vitro) | Reference(s) |
| Broccoli-DFHBI-1T | 1.00 | [3] |
| Broccoli-BI | 1.88 | [3] |
Mechanism of Fluorescence Activation and Photobleaching
The primary mechanism for DFHBI's fluorescence is its interaction with a specific RNA aptamer. The process of photobleaching is also well-characterized and is primarily due to a reversible photoisomerization.
Figure 1: Fluorescence activation of DFHBI upon binding to an RNA aptamer.
Upon continuous excitation, the DFHBI within the aptamer complex can undergo a cis-trans isomerization, leading to a non-fluorescent state. The trans-isomer has a lower affinity for the aptamer and can dissociate, allowing a new cis-DFHBI molecule from the solution to bind and restore fluorescence.
Figure 2: The photobleaching and recovery cycle of DFHBI.
Experimental Protocols
Below are standardized protocols for the preparation of DFHBI solutions and its application in cell staining for fluorescence microscopy.
Preparation of DFHBI Stock and Working Solutions
This protocol provides instructions for preparing DFHBI solutions for use in cell culture experiments.
Materials:
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DFHBI solid[6]
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Anhydrous Dimethyl sulfoxide (DMSO)[6]
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Phosphate-buffered saline (PBS) or cell culture medium (pH 7.4)[6]
Procedure:
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Stock Solution Preparation (20 mM):
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Working Solution Preparation (20 µM):
In Situ RNA Imaging in Live Cells
This protocol describes the application of DFHBI for staining and imaging RNA aptamer-tagged transcripts in live mammalian cells.
Materials:
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HEK293T cells transfected with a plasmid encoding the RNA of interest tagged with an aptamer (e.g., Spinach or Broccoli)[2][6].
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DFHBI working solution (20 µM)[6].
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Cell incubator (37°C, 5% CO₂)[6].
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Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)[6].
Procedure:
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Cell Culture and Transfection:
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Cell Staining:
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Fluorescence Microscopy:
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After incubation, visualize the cells using a fluorescence microscope.
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For the DFHBI-Spinach2 complex, use an excitation wavelength around 447 nm and detect the emission at approximately 501 nm[6]. These wavelengths are compatible with standard blue light excitation filter sets.
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In-Gel Staining of RNA
This protocol is for the visualization of aptamer-containing RNA transcripts in polyacrylamide gels.
Materials:
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Polyacrylamide gel with separated RNA samples.
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DFHBI-1T staining solution (prepared in a suitable buffer, e.g., 1x Tris/Borate/EDTA)[8].
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Gel imaging system with excitation and emission filters suitable for Alexa488 (e.g., 470±15 nm excitation and 532±14 nm emission)[8].
Procedure:
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Gel Staining:
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After electrophoresis, place the polyacrylamide gel in the DFHBI-1T staining solution.
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Incubate for 15-20 minutes at room temperature, protected from light[8].
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Gel Imaging:
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Image the gel using a gel documentation system.
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Use a channel with excitation and emission settings appropriate for detecting the DFHBI-1T fluorescence (e.g., Alexa488 preset)[8].
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Specific bands corresponding to the aptamer-tagged RNA will be visible.
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References
- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
